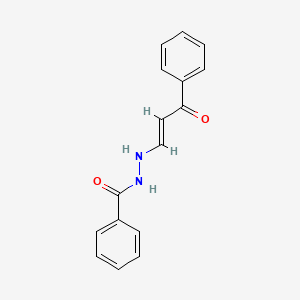![molecular formula C21H18ClNO3 B5049240 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B5049240.png)
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate, also known as Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. The drug works by inhibiting the production of prostaglandins, which are responsible for the inflammation and pain associated with various conditions. Naproxen has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate works by inhibiting the production of prostaglandins, which are responsible for the inflammation and pain associated with various conditions. The drug inhibits the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate is a non-selective COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes. This mechanism of action makes 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate effective in reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has various biochemical and physiological effects on the body. The drug reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate also reduces the aggregation of platelets, which can help prevent blood clots. The drug has been shown to have analgesic effects, which means that it can reduce pain. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate also has anti-inflammatory effects, which means that it can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has several advantages and limitations for lab experiments. The drug is widely available and relatively inexpensive, which makes it easy to obtain for research purposes. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate is also stable under normal storage conditions, which makes it easy to handle in the lab. However, 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has some limitations for lab experiments. The drug has a relatively short half-life, which means that it may need to be administered frequently in experiments. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate also has some potential side effects, such as gastrointestinal bleeding, which may need to be considered when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate. One potential direction is the development of new formulations of the drug that can improve its efficacy and reduce its potential side effects. Another potential direction is the study of 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate's potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease. Additionally, the study of 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate's mechanism of action and its effects on various biological pathways could lead to the development of new drugs with similar or improved properties.
Synthesemethoden
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate can be synthesized using various methods, including the Friedel-Crafts acylation of 2-naphthol with 2-chlorobenzoyl chloride, followed by reduction of the resulting ketone with sodium borohydride, and acetylation with acetic anhydride. The yield of the synthesis process depends on the reaction conditions, such as temperature, solvent, and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has been extensively studied for its scientific research applications, including its use as an anti-inflammatory drug, analgesic, antipyretic, and antiplatelet agent. The drug has been used to treat various conditions, such as osteoarthritis, rheumatoid arthritis, menstrual cramps, headache, and fever. 1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate has also been studied for its potential use in the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
[1-[acetamido-(2-chlorophenyl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-13(24)23-21(17-9-5-6-10-18(17)22)20-16-8-4-3-7-15(16)11-12-19(20)26-14(2)25/h3-12,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGUJPBPRPPKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5049159.png)

![methyl 3-({[(4-methylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5049163.png)

![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5049169.png)
![(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol](/img/structure/B5049171.png)
![3,5-dimethoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5049204.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-N-methylglycinate](/img/structure/B5049218.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5049221.png)
![4-bromo-2-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5049226.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenylcyclohexanamine](/img/structure/B5049231.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5049232.png)
![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)
